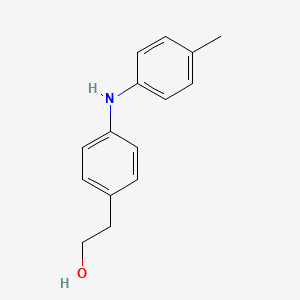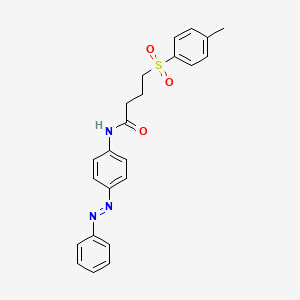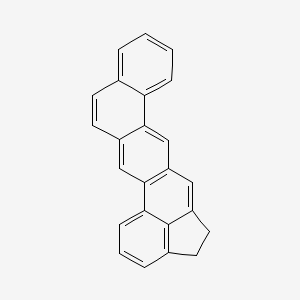
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- is a polycyclic aromatic hydrocarbon with the molecular formula C24H16. This compound is part of a larger class of chemicals known for their complex ring structures and significant roles in various chemical processes .
Méthodes De Préparation
The synthesis of Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production often leverages high-temperature reactions and catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to simpler hydrocarbons.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups replace hydrogen atoms on the aromatic rings.
Applications De Recherche Scientifique
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- has several applications in scientific research:
Chemistry: It is used as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: Research into its interactions with biological molecules helps understand its potential effects on living organisms.
Medicine: Investigations into its pharmacological properties are ongoing, particularly its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a precursor in various chemical syntheses.
Mécanisme D'action
The mechanism by which Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can alter biochemical pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- can be compared with other polycyclic aromatic hydrocarbons such as:
Phenanthrene: Similar in structure but differs in the arrangement of its rings.
Anthracene: Another polycyclic aromatic hydrocarbon with distinct chemical properties.
Benzo[a]pyrene: Known for its carcinogenic properties, highlighting the importance of structural differences in biological activity.
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- stands out due to its unique ring structure and the specific reactions it undergoes, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
7258-91-5 |
|---|---|
Formule moléculaire |
C24H16 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
hexacyclo[15.6.1.02,15.04,13.07,12.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,20(24),21-undecaene |
InChI |
InChI=1S/C24H16/c1-2-6-20-15(4-1)8-10-17-13-23-19(14-22(17)20)12-18-11-9-16-5-3-7-21(23)24(16)18/h1-8,10,12-14H,9,11H2 |
Clé InChI |
FIEFWFHQVMTKCB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(C=C4C=CC5=CC=CC=C5C4=C3)C6=CC=CC1=C26 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


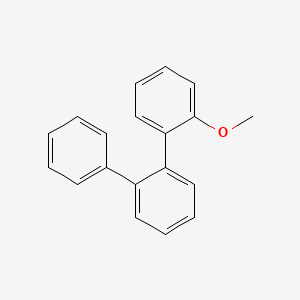
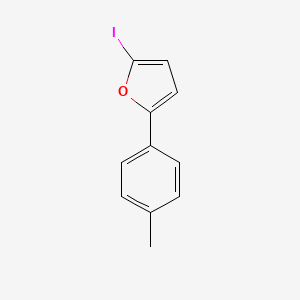
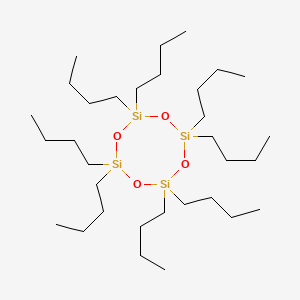
![10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine](/img/structure/B14132089.png)
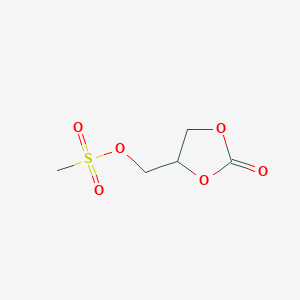
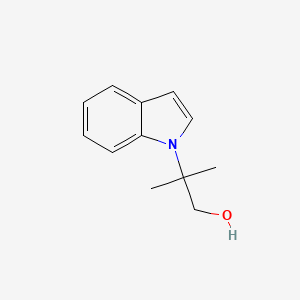
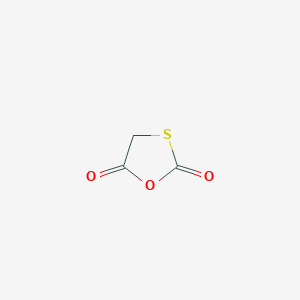
![1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14132130.png)
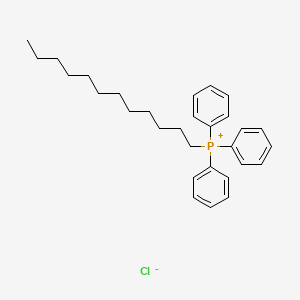
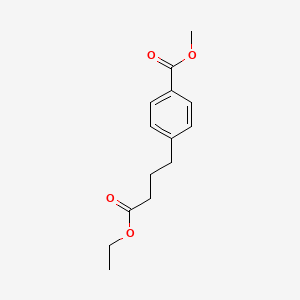
![(4-(Benzo[b]thiophen-3-yl)phenyl)methanol](/img/structure/B14132136.png)

